Barium thiosulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

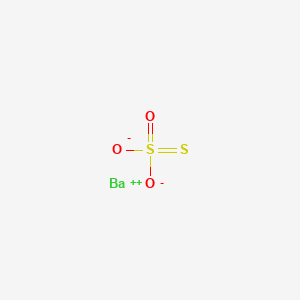

Barium thiosulfate is an inorganic compound with the chemical formula BaS₂O₃. It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial applications, including photography and analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Barium thiosulfate can be synthesized through the reaction of barium chloride with sodium thiosulfate in an aqueous solution. The reaction is as follows:

BaCl2+Na2S2O3→BaS2O3+2NaCl

This method involves mixing water-alcohol solutions of barium chloride and sodium thiosulfate, resulting in the precipitation of this compound monohydrate .

Industrial Production Methods

Industrial production of this compound typically involves the same reaction as the laboratory synthesis but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Barium thiosulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium sulfate and sulfur dioxide.

Reduction: It can be reduced to form barium sulfide.

Substitution: this compound can react with acids to form thiosulfuric acid and barium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.

Reduction: Reducing agents such as hydrogen gas can be used.

Substitution: Acids like hydrochloric acid are commonly used.

Major Products Formed

Oxidation: Barium sulfate (BaSO₄) and sulfur dioxide (SO₂).

Reduction: Barium sulfide (BaS).

Substitution: Thiosulfuric acid (H₂S₂O₃) and barium salts.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reagent in Chemical Analyses

Barium thiosulfate is primarily used as a reagent in various chemical reactions and analyses. It serves as a standard for thiosulfate iodometry, which is essential for determining the concentration of certain metal ions in solution, such as molybdenum in its molybdate state. The compound's ability to form stable complexes with metal ions enhances its utility in analytical chemistry .

Synthesis and Reactions

The synthesis of this compound typically involves the reaction between barium chloride and sodium thiosulfate:

This reaction can be performed in aqueous solutions, leading to the precipitation of this compound monohydrate.

Biological Applications

Studies on Sulfur Metabolism

In biological research, this compound is employed to study sulfur metabolism in microorganisms. The compound plays a role in the metabolic pathways of sulfur-oxidizing bacteria, which can oxidize thiosulfate to sulfate. This process is crucial for understanding biochemical cycles and microbial ecology.

Potential Medical Uses

There is ongoing investigation into the potential use of this compound in medical imaging as a contrast agent. Its properties may allow for enhanced imaging techniques, although further research is required to establish safety and efficacy .

Industrial Applications

Gold Extraction

this compound has significant industrial applications, particularly in the extraction of precious metals like gold. Its ability to form stable complexes with metal ions makes it an effective agent for leaching gold from ores. This application is particularly valuable in the mining industry where environmentally friendly extraction methods are sought .

Photography

In photography, this compound can be utilized due to its chemical properties that facilitate the development of photographic films. Its unique characteristics allow it to replace other thiosulfates that may not be as effective in certain photographic processes.

Case Study 1: Use in Iodometric Determination

A study highlighted the use of this compound as a standard in iodometric titrations for determining molybdenum concentrations. The results demonstrated its reliability and accuracy compared to other reagents used in similar analyses .

Case Study 2: Environmental Impact

Research indicated that thiosulfates, including this compound, can be natural weathering products from old smelting slags. This finding suggests potential environmental implications that warrant further investigation into the long-term effects of this compound on ecosystems.

Wirkmechanismus

The mechanism of action of barium thiosulfate involves its ability to form complexes with metal ions. This property is particularly useful in the extraction of metals from ores. In biological systems, this compound can interact with sulfur-containing enzymes and proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium thiosulfate (Na₂S₂O₃)

- Ammonium thiosulfate ((NH₄)₂S₂O₃)

- Calcium thiosulfate (CaS₂O₃)

Uniqueness

Barium thiosulfate is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in industrial applications such as metal extraction and photography, where other thiosulfates may not be as effective .

Biologische Aktivität

Barium thiosulfate, a compound of barium and thiosulfate, is recognized for its significant biological activity, particularly in biochemical applications. This compound has garnered interest due to its potential roles in protein purification and its implications in various biochemical processes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is typically synthesized as a white crystalline powder. Its chemical formula is Ba(S2O3)2, and it is soluble in water, exhibiting reducing properties due to the presence of the thiosulfate ion. The compound can be synthesized through the reaction of barium hydroxide with sodium thiosulfate.

| Property | Value |

|---|---|

| Chemical Formula | Ba(S2O3)2 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Melting Point | Decomposes upon heating |

| Molecular Weight | 296.47 g/mol |

Role in Protein Biochemistry

This compound has been utilized in protein biochemistry, particularly for the selective precipitation of proteins based on their solubility properties. This application is crucial for isolating specific proteins from complex mixtures for further analysis. The reducing nature of thiosulfate ions allows for the manipulation of protein structures, facilitating studies on enzyme kinetics and protein interactions.

Case Study 1: Barium Sulfate Aspiration

A significant aspect of barium compounds is their use in medical imaging. However, complications can arise from aspiration during procedures involving barium sulfate. A study reported a case where an 88-year-old male aspirated high-concentration barium sulfate during a swallowing study, leading to respiratory distress. The patient exhibited symptoms such as dyspnea and fever post-aspiration, highlighting the potential risks associated with barium compounds .

Case Study 2: Long-term Effects of Aspiration

Another case study reviewed the long-term consequences of barium sulfate aspiration in patients. It was found that while many patients recovered, there was a notable mortality rate associated with severe respiratory complications. This underscores the importance of careful administration and monitoring during procedures involving barium compounds .

Microbial Interaction with Thiosulfate

Research has shown that bacteria such as Erythrobacter flavus and members of the Roseobacter group play critical roles in thiosulfate oxidation processes within marine environments. These bacteria utilize thiosulfate as an electron donor in anaerobic respiration, contributing significantly to sulfur cycling in ecosystems . Understanding these interactions can provide insights into the ecological significance of thiosulfate compounds.

Research Findings

Recent studies have focused on the mechanisms by which thiosulfate ions participate in biological processes. For instance, investigations into the enzymatic pathways involved in thiosulfate oxidation have identified key enzymes such as thiosulfate dehydrogenase (TsdA) and sulfur dioxygenases (SdoA/SdoB), which facilitate the conversion of thiosulfate to other sulfur species .

Table 2: Key Enzymes Involved in Thiosulfate Oxidation

| Enzyme Name | Function |

|---|---|

| Thiosulfate Dehydrogenase (TsdA) | Converts thiosulfate to tetrathionate |

| Sulfur Dioxygenase (SdoA/SdoB) | Oxidizes tetrathionate to sulfite |

Eigenschaften

CAS-Nummer |

35112-53-9 |

|---|---|

Molekularformel |

BaH2O3S2 |

Molekulargewicht |

251.5 g/mol |

IUPAC-Name |

barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

XCZBFCHJJROFFY-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=S)[O-].[Ba+2] |

Kanonische SMILES |

OS(=O)(=S)O.[Ba] |

Key on ui other cas no. |

35112-53-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Barium Thiosulfate?

A1: this compound Monohydrate (BaS2O3.H2O) crystallizes in a monoclinic system. [, ] While the exact structural details require referencing the original research articles, one study described its structure as "pseudo-columnar," composed of stacked aminoguanidinium cations ([CN4H7]+) and isolated thiosulfate anions ([S2O3]2-), which actively participate in hydrogen bonding. []

Q2: How is this compound used in analytical chemistry?

A2: this compound serves as a standard for thiosulfate iodometry. [] Research indicates its potential application in the iodometric determination of molybdenum in its normal molybdate state. []

Q3: Are there any studies on the environmental impact of this compound?

A4: Interestingly, one research study identified thiosulfates, including potentially this compound, as natural weathering products of old smelting slags. [] This finding suggests the compound might have a presence in the environment under specific conditions. Further research is necessary to understand its long-term environmental impact and degradation pathways.

Q4: What are the applications of aminoguanidinium thiosulfate and how is it synthesized?

A5: Aminoguanidinium thiosulfate, (CN4H7)2S2O3, is synthesized through an exchange reaction using this compound and aminoguanidinium sulfate. [] While the provided abstract doesn't detail specific applications, its unique pseudo-columnar crystal structure, characterized by hydrogen bonding between cations and anions, hints at potential uses in material science or as a precursor for further chemical synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.